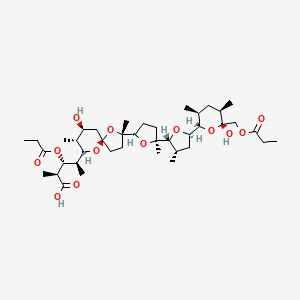
Laidlomycin propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laidlomycin propionate improves rate of gain and feed conversion in both steers and heifers.
Scientific Research Applications
Enhancement of Growth Performance
Laidlomycin propionate is widely used in cattle diets to improve average daily gain (ADG) and feed conversion ratios. Research indicates that feeding cattle with this compound at concentrations between 6 to 12 mg/kg of dry matter can lead to substantial improvements in growth performance:
- Growth Trials : In a study involving 1,020 steers and heifers, this compound significantly increased ADG and feed conversion efficiency, especially on lower-energy diets. Cattle fed with 6 to 12 mg/kg of this compound achieved carcass weights that were approximately 7.3 kg heavier compared to control groups (P < .001) .
- Meta-Analysis Findings : A meta-analysis of multiple studies found that pens of steers fed this compound exhibited increased ADG and dry matter intake (DMI) compared to those receiving monensin sodium, another common ionophore .
Mitigation of Ruminal Acidosis
This compound has been shown to reduce the incidence and severity of ruminal acidosis in cattle fed high-grain diets. This condition can lead to significant health issues and decreased productivity:
- Efficacy Studies : In trials where this compound was administered at varying doses (0, 6, or 12 mg/kg), it was observed that while it did not significantly alter ruminal pH, it positively impacted the molar proportions of volatile fatty acids (VFAs) and reduced ruminal lactate levels .
- Adaptation Periods : The use of this compound during adaptation to high-concentrate diets has been linked to improved feed efficiency and reduced day-to-day variation in intake, indicating a potential protective effect against subacute acidosis .
Nutritional Efficiency in Low-Protein Diets
This compound is also beneficial in enhancing the nutritional efficiency of low-protein diets:
- Experimental Trials : Research involving steer calves indicated that the inclusion of this compound in low-protein diets improved growth performance without adverse effects on ruminal nitrogen metabolism. This suggests its utility in formulating cost-effective feeding strategies for beef production .
Comparative Effectiveness Against Other Ionophores
Comparative studies highlight the effectiveness of this compound relative to other ionophores:
| Parameter | This compound | Monensin Sodium |
|---|---|---|
| Average Daily Gain | Increased | Moderate |
| Feed Conversion Ratio | Enhanced | Standard |
| Liver Abscess Incidence | Higher | Lower |
The above table summarizes findings from a systematic review indicating that while this compound improves growth metrics, it may be associated with a higher incidence of liver abscesses compared to monensin sodium .
Properties
CAS No. |
78734-47-1 |
|---|---|
Molecular Formula |
C40H66O13 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |
InChI |
InChI=1S/C40H66O13/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45)/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-/m0/s1 |
InChI Key |
WCKFMTGGCBJGEZ-GLQQXDFUSA-N |
SMILES |
CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O |
Isomeric SMILES |
CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O |
Canonical SMILES |
CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Laidlomycin propionate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















